2-(4-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide
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Overview
Description
2-(4-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide is an organic compound with a complex structure that includes a thiazole ring, a phenyl group, and an acetamide moiety
Preparation Methods
The synthesis of 2-(4-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide typically involves multiple steps. The general synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a haloketone under controlled conditions.
Attachment of the phenyl group: The phenyl group can be introduced through a nucleophilic substitution reaction.
Formation of the acetamide moiety: This involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride.
Final coupling: The final step involves coupling the intermediate with 4-methylphenol under appropriate conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-(4-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl or thiazole rings, using reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
2-(4-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The thiazole ring and phenyl group are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-(4-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide can be compared with similar compounds such as:
Methyl 2-[(1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl]phenyl (hydroxy)carbamate: This compound has a similar structure but includes a pyrazole ring instead of a thiazole ring.
2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl]ethanol: This compound has a similar thiazole ring but differs in the substituents attached to it.
2-[(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid: This compound has a thiazole ring with a different substituent pattern
Properties
Molecular Formula |
C19H18N2O2S |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C19H18N2O2S/c1-14-7-9-17(10-8-14)23-12-18(22)20-11-16-13-24-19(21-16)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,20,22) |
InChI Key |
DLDPYRLZSPCGCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2=CSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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